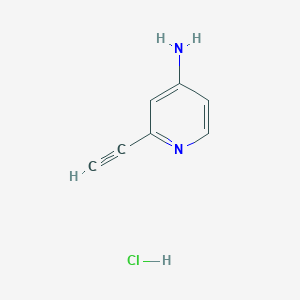

2-Ethynylpyridin-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethynylpyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2.ClH/c1-2-7-5-6(8)3-4-9-7;/h1,3-5H,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJQHLXYOIFGJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethynylpyridin-4-amine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to the development of new therapeutic agents. Among the myriad of heterocyclic building blocks, functionalized pyridines hold a privileged position due to their prevalence in a vast array of biologically active compounds. This technical guide provides an in-depth exploration of 2-Ethynylpyridin-4-amine hydrochloride (CAS No. 1357353-33-3), a versatile building block with significant potential for the synthesis of complex molecular architectures. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, and potential applications, underpinned by a commitment to scientific integrity and practical, field-proven knowledge.

Core Compound Identification and Properties

This compound is a specialized chemical intermediate characterized by a pyridine ring substituted with an ethynyl group at the 2-position and an amine group at the 4-position, supplied as its hydrochloride salt.[1] This combination of functional groups makes it a highly valuable synthon for introducing the aminopyridine moiety into larger molecules through carbon-carbon bond-forming reactions, particularly Sonogashira coupling.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and formulation. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1357353-33-3 | [1] |

| Molecular Formula | C₇H₆N₂·HCl | [1] |

| Molecular Weight | 154.6 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [1] |

| Solubility | The hydrochloride salt form enhances solubility in polar solvents such as water and alcohols.[2] Amines are generally soluble in a range of organic solvents, with solubility dependent on the specific solvent and the nature of the amine. | [3] |

| Stability | Hygroscopic.[4] Store in a well-ventilated place. Keep container tightly closed.[4] Recommended storage at room temperature, sealed, and dry.[5] | |

| Melting Point | Data for the specific compound is not readily available. For the related compound 4-Ethynylpyridine hydrochloride, the melting point is 150 °C (decomposes).[6] |

Synthesis and Mechanistic Insights

The primary synthetic route to this compound and its analogs is the Sonogashira cross-coupling reaction. This powerful and versatile palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8]

Conceptual Synthesis Workflow

The synthesis of 2-Ethynylpyridin-4-amine would logically proceed from a di-halogenated pyridine, followed by a selective Sonogashira coupling and subsequent amination, or from a pre-aminated halo-pyridine. A plausible and efficient route involves the Sonogashira coupling of a protected terminal alkyne with a suitable 2-halo-4-aminopyridine derivative.

Detailed Experimental Protocol: Sonogashira Coupling

The following protocol is a generalized procedure for the Sonogashira coupling of an aminohalopyridine with a terminal alkyne, which can be adapted for the synthesis of 2-Ethynylpyridin-4-amine.

Materials:

-

2-Chloro-4-nitropyridine (or other suitable 2-halo-4-aminopyridine precursor)

-

Ethynyltrimethylsilane

-

Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloro-4-nitropyridine (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 5-10 mol%).

-

Solvent and Reagent Addition: Add the anhydrous solvent and triethylamine. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of ammonium chloride.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Deprotection: The trimethylsilyl protecting group can be removed under mild basic conditions (e.g., K₂CO₃ in methanol) to yield the terminal alkyne.

-

Reduction of Nitro Group (if applicable): If starting with a nitropyridine, the nitro group can be reduced to the amine using standard conditions (e.g., SnCl₂·2H₂O in ethanol or catalytic hydrogenation).

-

Hydrochloride Salt Formation: Dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

The 2-ethynylpyridin-4-amine scaffold is a valuable building block in drug discovery due to the synthetic versatility of the ethynyl group and the biological importance of the aminopyridine moiety. The ethynyl group can participate in various chemical transformations, including click chemistry (cycloadditions), further Sonogashira couplings, and conversion to other functional groups. The aminopyridine core is a common feature in many kinase inhibitors and other targeted therapies.

Role as a Privileged Building Block

Privileged building blocks are molecular substructures that are recurrent in successful drug molecules. The aminopyridine motif is one such scaffold. The incorporation of an ethynyl group provides a handle for the exploration of chemical space and the optimization of lead compounds. This strategy allows for the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies.[9][10][11]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the amine protons, and the acetylenic proton. The chemical shifts of the pyridine protons will be influenced by the electron-donating amine group and the electron-withdrawing ethynyl group. The acetylenic proton will appear as a singlet, typically in the range of 3-4 ppm. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two sp-hybridized carbons of the ethynyl group (typically around 70-90 ppm) and the carbons of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorptions include:

-

N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the primary amine.

-

C≡C-H stretching: A sharp, weak to medium intensity band around 3300 cm⁻¹.

-

C≡C stretching: A weak to medium intensity band in the region of 2100-2260 cm⁻¹.

-

C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of the free base plus a proton.

Safety, Handling, and Disposal

As a responsible scientist, adherence to strict safety protocols is non-negotiable when handling any chemical intermediate.

Hazard Identification

Based on data from similar compounds, this compound should be handled with care. Potential hazards include:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

The compound is hygroscopic and should be protected from moisture.[4]

Disposal

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.[12]

-

Pesticide wastes are acutely hazardous. Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal law. If these wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[12]

Conclusion

This compound is a strategically important building block for the synthesis of novel and complex molecules in the pursuit of new therapeutic agents. Its unique combination of a synthetically versatile ethynyl group and a biologically relevant aminopyridine core makes it a valuable tool for medicinal chemists. This technical guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, with the aim of empowering researchers to effectively and safely utilize this compound in their drug discovery endeavors. The continued exploration of the chemistry of such building blocks will undoubtedly contribute to the advancement of pharmaceutical sciences.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- Wiley-VCH. (2007).

- Fisher Scientific. (n.d.).

- Fisher Scientific. (n.d.).

- Thermo Fisher Scientific. (2010).

- (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. NIH.

- (n.d.). Supporting Information for. The Royal Society of Chemistry.

- Tokyo Chemical Industry. (2024).

- (n.d.).

- Cayman Chemical. (2024).

- MySkinRecipes. (n.d.). This compound.

- ChemUniverse. (n.d.). This compound [Q02492].

- ChemicalBook. (2025).

- Sigma-Aldrich. (n.d.). 4-Ethynylpyridine hydrochloride solid, 97%.

- Guidechem. (n.d.). 4-Ethynylpyridine hydrochloride 352530-29-1 wiki.

- (n.d.).

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Scribd. (n.d.). Sonogashira Coupling | PDF | Organic Chemistry.

- BLD Pharm. (n.d.). 1094679-27-2|4-Ethynylpyridin-2-amine|BLD Pharm.

- ChemScene. (n.d.). 352530-29-1 | 4-Ethynylpyridine hydrochloride.

- BLD Pharm. (n.d.). 1686158-90-6|4-Ethynylpyridin-2-amine hydrochloride|BLD Pharm.

- ResearchGate. (n.d.). Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd....

- NIST. (n.d.). Pyridine, 4-ethenyl-.

- Quora. (2018). Are amines soluble in organic solvents?.

- (n.d.).

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- SciRP.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes.

- Routledge. (n.d.). Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry.

- (n.d.).

- Sigma-Aldrich. (n.d.). Ethylamine 98 557-66-4.

- NIH. (2021).

- ResearchGate. (n.d.). FT-IR spectra of (a) histamine and (b)

- Enamine. (n.d.). Building Blocks.

- (n.d.). (4-amino-2-pyridyl)methanol hydrochloride.

- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.

- National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.

Sources

- 1. This compound [Q02492] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 2. Page loading... [wap.guidechem.com]

- 3. quora.com [quora.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound [myskinrecipes.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]

- 10. routledge.com [routledge.com]

- 11. Building Blocks - Enamine [enamine.net]

- 12. kernred.co.kern.ca.us [kernred.co.kern.ca.us]

An In-depth Technical Guide to 2-Ethynylpyridin-4-amine Hydrochloride: A Versatile Building Block for Modern Drug Discovery

Abstract: This guide provides a comprehensive technical overview of 2-ethynylpyridin-4-amine hydrochloride, a heterocyclic building block of significant interest to the pharmaceutical and life sciences research communities. We will delve into its core molecular structure, physicochemical properties, a validated synthetic route, and characteristic spectroscopic data. Furthermore, this document explores the molecule's reactivity profile and its strategic application in the design of targeted therapeutics, particularly kinase inhibitors. The protocols and safety information herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective use.

Molecular Identity and Physicochemical Properties

This compound is a substituted pyridine that features two key functional groups pivotal for medicinal chemistry: a terminal alkyne at the 2-position and a primary amine at the 4-position. The pyridine core is a well-established scaffold in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, simplifying its handling and formulation in experimental settings.

The ethynyl group serves as a versatile chemical handle for carbon-carbon bond formation, most notably in Sonogashira cross-coupling reactions and copper-catalyzed azide-alkyne cycloadditions ("click chemistry").[2] The 4-amino group provides a nucleophilic site for amide bond formation, sulfonylation, and other derivatizations, allowing for systematic exploration of the structure-activity relationship (SAR) in drug discovery campaigns.

Molecular Structure

The structural arrangement of this compound is defined by the pyridine ring with substituents at the C2 and C4 positions. The hydrochloride salt forms via protonation of the most basic nitrogen atom.

Caption: Molecular Structure of this compound.

Key Properties

The fundamental properties of this compound are summarized below. While experimental data for properties like melting point are not widely published, values for related isomers can provide a useful, albeit approximate, reference.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₆N₂ · HCl | [3] |

| Molecular Weight | 154.60 g/mol | [3][4] |

| CAS Number | 1357353-33-3 | [3][4] |

| Canonical SMILES | C1=C(C=NC(=C1)C#C)N.Cl | - |

| Physical Form | Solid (inferred) | [5][6] |

| Purity (Commercial) | ≥95% | [3][4] |

| Storage Conditions | Room temperature, sealed, dry | [4] |

| Melting Point | Data not available. (Note: The related isomer, 4-Ethynylpyridine hydrochloride, melts at 150 °C with decomposition.) | [7] |

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via a Sonogashira cross-coupling reaction.[2][6] This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper(I) complexes.[5] The following protocol is a robust, field-proven methodology adapted from established procedures for similar aminopyridine substrates.[5][8]

The strategic choice of starting material is critical. 2-Chloro-4-aminopyridine or 2-bromo-4-aminopyridine are suitable precursors. The bromo- derivative generally exhibits higher reactivity, but the chloro- analog can be more cost-effective.[6] Trimethylsilylacetylene (TMSA) is used as the alkyne source, as the TMS group protects the terminal alkyne during the reaction and is easily removed in a subsequent step.

Caption: General workflow for the synthesis of 2-Ethynylpyridin-4-amine HCl.

Detailed Experimental Protocol

Materials:

-

2-Bromo-4-aminopyridine (1.0 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

-

Copper(I) iodide [CuI] (0.02 eq)

-

Triethylamine (TEA) (3.0 eq, distilled)

-

Trimethylsilylacetylene (TMSA) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

2M HCl in Diethyl Ether (Et₂O)

-

Ethyl Acetate (EtOAc), Hexanes, Dichloromethane (DCM) for chromatography

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-4-aminopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.02 eq).

-

Solvent and Base Addition: Add anhydrous THF via syringe, followed by distilled triethylamine (3.0 eq). Stir the resulting suspension for 10 minutes at room temperature.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Coupling Reaction: Heat the reaction mixture to 65 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aryl bromide (typically 4-8 hours).

-

Initial Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter through a pad of Celite® to remove insoluble salts. Rinse the pad with additional EtOAc.

-

Concentration: Concentrate the combined filtrates under reduced pressure to yield the crude TMS-protected intermediate.

-

TMS Deprotection: Dissolve the crude residue in methanol. Add potassium carbonate (approx. 1.5 eq) and stir the suspension at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the protected alkyne.

-

Purification of Free Base: Filter the mixture and concentrate the filtrate. Purify the resulting residue by flash column chromatography on silica gel (using a gradient of EtOAc in hexanes) to isolate the pure 2-ethynylpyridin-4-amine free base.

-

Salt Formation: Dissolve the purified free base in a minimal amount of DCM or anhydrous Et₂O. Add a solution of 2M HCl in Et₂O (1.1 eq) dropwise with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold Et₂O and dry under high vacuum to afford this compound as a solid.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following data represent the expected spectroscopic signatures based on the known effects of the functional groups on the pyridine scaffold.

Predicted NMR Data

The electron-donating amino group at C4 and the electron-withdrawing, sp-hybridized ethynyl group at C2 create a distinct electronic environment, leading to a predictable pattern of chemical shifts for the pyridine ring protons and carbons.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H NMR | ||

| Pyridine H (C5) | ~6.5 - 6.8 | Ortho to the strongly electron-donating NH₂ group, resulting in significant upfield shifting. |

| Pyridine H (C3) | ~6.8 - 7.1 | Ortho to the ethynyl group and meta to the NH₂ group. |

| Pyridine H (C6) | ~7.8 - 8.1 | Ortho to the ring nitrogen and meta to the NH₂ group, expected to be the most downfield ring proton. |

| NH₂ | ~4.5 - 5.5 (broad) | Chemical shift is variable and depends on solvent and concentration; signal broadens due to quadrupole effects and exchange. |

| ≡C-H | ~3.0 - 3.4 | Typical range for a terminal alkyne proton.[1][9] |

| ¹³C NMR | ||

| Pyridine C4 | ~155 - 160 | Carbon directly attached to the amino group, highly deshielded. |

| Pyridine C2 | ~140 - 145 | Carbon attached to the ethynyl group. |

| Pyridine C6 | ~148 - 152 | Carbon adjacent to the ring nitrogen. |

| Pyridine C3, C5 | ~110 - 120 | Shielded carbons due to the influence of the amino group. |

| ≡C-H | ~75 - 80 | Terminal sp-hybridized carbon.[9][10] |

| -C≡ | ~80 - 85 | Internal sp-hybridized carbon attached to the pyridine ring.[9][10] |

Expected Infrared (IR) Absorption Bands

IR spectroscopy is particularly useful for confirming the presence of the key terminal alkyne functional group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Source(s) |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, often two bands for primary amine | [11] |

| ≡C-H Stretch | 3270 - 3330 | Strong, sharp | [3][12] |

| C≡C Stretch | 2100 - 2260 | Weak to medium, sharp | [4][12] |

| C=N, C=C Stretch (Ring) | 1580 - 1650 | Medium to strong | [11] |

| N-H Bend (Amine) | 1550 - 1640 | Medium, may overlap with ring stretches | [11] |

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its bifunctionality, which allows for its use as a versatile scaffold in library synthesis for lead optimization.

Key Reactions and Mechanistic Insight

-

Sonogashira Coupling: The terminal alkyne can readily participate in further palladium-catalyzed cross-coupling reactions with a wide range of aryl or vinyl halides. This allows for the rapid extension of the molecule to probe distal pockets in a protein's active site. The ethynylpyridine motif is a known pharmacophore in potent antagonists for targets like the mGluR5 receptor.[13]

-

"Click" Chemistry: The alkyne is an ideal partner for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), reacting with organic azides to form stable 1,2,3-triazole rings. This reaction is exceptionally reliable and biocompatible, making it a cornerstone of modern medicinal chemistry for linking molecular fragments.

-

N-Acylation/Sulfonylation: The 4-amino group acts as a potent nucleophile. It can be easily acylated with acid chlorides or activated carboxylic acids to form amides, or reacted with sulfonyl chlorides to form sulfonamides. These modifications are fundamental for modulating properties like solubility, cell permeability, and target engagement.

Caption: Reactivity of the 2-ethynylpyridin-4-amine scaffold in library synthesis.

Handling and Safety

While a specific Safety Data Sheet (SDS) for this compound is not universally available, a reliable hazard assessment can be made from the data of closely related analogs such as 4-ethynylpyridin-2-amine and 2-amino-4-methylpyridine.[14] Pyridine derivatives should always be handled with care in a well-ventilated chemical fume hood.

| Hazard Class | GHS Statement | Precautionary Measures | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330 | |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 | |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a standard laboratory coat.

-

Respiratory Protection: Use only in a chemical fume hood. If handling large quantities or generating dust, a respirator may be necessary.

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a high-value chemical tool for researchers engaged in the synthesis of novel chemical entities. Its defined structure, predictable reactivity at two distinct functional handles, and straightforward synthesis make it an ideal building block for constructing compound libraries aimed at complex biological targets. By understanding its fundamental properties and applying the robust protocols detailed in this guide, scientists can effectively leverage this molecule to accelerate their drug discovery and development programs.

References

-

ChemUniverse. This compound [Q02492]. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

-

MySkinRecipes. This compound. [Link]

-

OpenOChem Learn. Alkynes - NMR Spectroscopy. [Link]

-

JoVE. IR Frequency Region: Alkyne and Nitrile Stretching. (2024). [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Fiveable. Chemical Shifts in 1H NMR Spectroscopy. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Iso, Y., et al. (2006). Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

-

Gomaa, M. S., & Ali, M. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

-

PubChem. 2-Amino-4-methylpyridine. [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Alkynes | OpenOChem Learn [learn.openochem.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethynylpyridin-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylpyridin-4-amine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which combines a pyridine ring, an amino group, and a reactive ethynyl group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyridine core is a common motif in many pharmaceuticals, offering sites for hydrogen bonding and metabolic stability. The 4-amino substituent can be crucial for target engagement and can be modified to modulate the compound's pharmacokinetic and pharmacodynamic properties. The 2-ethynyl group provides a versatile handle for various chemical transformations, including carbon-carbon bond-forming reactions like Sonogashira coupling and "click" chemistry, enabling the construction of diverse molecular architectures.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, offering insights into its molecular characteristics, reactivity, and analytical assessment.

Molecular Structure and Physicochemical Properties

The structural formula of this compound is presented below, followed by a table summarizing its key physicochemical properties.

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 1357353-33-3 | [1] |

| Molecular Formula | C₇H₆N₂·HCl | |

| Molecular Weight | 154.60 g/mol | [1] |

| Appearance | White to off-white crystalline solid (predicted) | Based on similar compounds like 4-Ethynylpyridine hydrochloride.[2] |

| Melting Point | No data available. Likely to decompose upon heating. | For the related compound 4-Ethynylpyridine hydrochloride, the melting point is reported as 150 °C with decomposition.[3] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol.[2] | The hydrochloride salt form enhances solubility in polar solvents.[2] |

| pKa | Not experimentally determined. | The pKa of the pyridinium ion will be influenced by the electron-donating amino group and the electron-withdrawing ethynyl group. |

| Purity | Commercially available with a purity of 95%. |

Synthesis and Reactivity

A plausible synthetic route to this compound would involve the introduction of the ethynyl group onto a pre-existing 2-substituted-4-aminopyridine scaffold. A common and effective method for this transformation is the Sonogashira coupling reaction.

Proposed Synthetic Pathway:

A potential synthesis could start from a dihalopyridine, followed by amination and then a Sonogashira coupling. For instance, starting with 2-chloro-4-nitropyridine, a nucleophilic aromatic substitution with ammonia could yield 2-chloro-4-aminopyridine. This intermediate could then undergo a palladium-catalyzed Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene. Subsequent deprotection of the silyl group and treatment with hydrochloric acid would yield the final product.

The reactivity of this compound is primarily dictated by its three key functional groups:

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated. It can also act as a ligand for metal catalysts.

-

Amino Group: The primary amino group is nucleophilic and can undergo various reactions, such as acylation, alkylation, and diazotization. It is also a key site for hydrogen bonding.

-

Ethynyl Group: The terminal alkyne is a highly versatile functional group that can participate in a wide range of reactions, including:

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides.

-

Click Chemistry (Huisgen Cycloaddition): Reaction with azides to form triazoles.

-

Addition Reactions: The triple bond can undergo addition of various reagents, such as halogens, hydrogen halides, and water.

-

Deprotonation: The terminal alkyne proton is weakly acidic and can be removed by a strong base to form an acetylide, which is a potent nucleophile.

-

Spectral Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 6.0-8.5 ppm). The substitution pattern will lead to a specific splitting pattern.

-

Amino Protons: The protons of the amino group will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

Alkynyl Proton: The proton on the terminal alkyne will appear as a singlet, typically in the range of δ 2.5-3.5 ppm.

-

Pyridinium Proton: In the hydrochloride salt, the proton on the nitrogen of the pyridine ring will be present, likely appearing as a broad signal at a downfield chemical shift.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (typically δ 100-160 ppm).

-

Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group will appear in the range of δ 70-90 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretch: The amino group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C≡C-H Stretch: The terminal alkyne C-H bond will exhibit a sharp absorption peak around 3300 cm⁻¹.

-

C≡C Stretch: The carbon-carbon triple bond stretch will appear as a weak to medium absorption around 2100-2260 cm⁻¹.

-

C=C and C=N Stretches: The aromatic ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

MS (Mass Spectrometry):

-

Molecular Ion: In a mass spectrum, the molecular ion (M+) corresponding to the free base (C₇H₆N₂) would be expected at m/z 118.05.

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of small molecules such as HCN, C₂H₂, and NH₃.

Analytical Methodology: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is critical for its application in research and development. HPLC is a robust and widely used technique for assessing the purity of such compounds.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is used with a nonpolar stationary phase. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column. As an amine hydrochloride, 2-Ethynylpyridin-4-amine is a polar, ionizable compound, making it suitable for reverse-phase chromatography, often with an acidic mobile phase modifier to ensure good peak shape.

Experimental Protocol

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)

-

This compound standard and sample.

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Degas both mobile phases before use.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound standard in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

-

Prepare the sample solution at a similar concentration.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

-

Column Temperature: 30 °C.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

-

Analysis:

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution.

-

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Causality Behind Experimental Choices:

-

C18 Column: This is a versatile and widely used nonpolar stationary phase suitable for a broad range of organic molecules.

-

Acidic Mobile Phase (TFA): The addition of an acid like TFA protonates the amino group and the pyridine nitrogen, leading to a more consistent charge state and improved peak shape by minimizing tailing.

-

Gradient Elution: A gradient from a highly aqueous mobile phase to a more organic one allows for the efficient elution of both polar impurities and the less polar main compound, providing a comprehensive purity profile.

-

UV Detection: The pyridine ring contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for this compound.

Visualization of Analytical Workflow

The logical flow of characterizing a novel compound like this compound can be visualized as follows:

Caption: A logical workflow for the synthesis and characterization of this compound.

Stability and Storage

As a hydrochloride salt, this compound is expected to be more stable than its free base form. However, like many organic compounds, it should be protected from light, moisture, and high temperatures to prevent degradation.

Recommended Storage Conditions:

-

Store in a tightly sealed container.[1]

-

Keep in a cool, dry place.[1]

-

For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable to minimize oxidation and degradation.

Conclusion

This compound is a promising building block for the development of novel chemical entities with potential applications in drug discovery. While detailed experimental data on its physicochemical properties are not extensively documented, this guide provides a comprehensive overview based on its chemical structure and data from analogous compounds. The proposed analytical methods offer a robust framework for its characterization and quality control. Further research into the experimental determination of its properties and its synthetic applications will undoubtedly contribute to its value in the field of medicinal chemistry.

References

Sources

The Rising Profile of Ethynylpyridine Derivatives: A Technical Guide to Unlocking Their Biological Potential

Foreword: The Strategic Incorporation of the Ethynyl Group in Pyridine Scaffolds

To the dedicated researchers, scientists, and pioneers in drug development, this guide delves into the burgeoning field of novel ethynylpyridine derivatives. The pyridine ring is a cornerstone in medicinal chemistry, gracing numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold. The deliberate introduction of an ethynyl group (–C≡C–) onto this versatile ring system is a strategic design element that imparts rigidity, linearity, and a unique electronic signature to the molecule. This modification can profoundly influence a compound's interaction with biological targets, offering a promising avenue for the development of next-generation therapeutics. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of these promising compounds, grounded in field-proven insights and established protocols.

I. Synthetic Strategies: The Gateway to Novel Ethynylpyridine Derivatives

The cornerstone of synthesizing ethynylpyridine derivatives is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper co-catalyst system.[2][3]

Core Principles of Sonogashira Coupling

The reaction typically involves a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base.[1] The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide, while the copper co-catalyst activates the terminal alkyne. The amine base is crucial for the deprotonation of the alkyne and for scavenging the hydrogen halide byproduct.

Caption: General workflow of the Sonogashira coupling reaction.

Detailed Experimental Protocol: Synthesis of a Model Ethynylpyridine Derivative

This protocol outlines a general procedure for the Sonogashira coupling of a halopyridine with a terminal alkyne. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, is often necessary for specific substrates.

Materials:

-

Halopyridine (e.g., 2-bromopyridine) (1.0 mmol)

-

Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.025 mmol)

-

Copper(I) iodide (CuI) (0.05 mmol)

-

Triphenylphosphine (PPh₃) (0.05 mmol)

-

Amine base (e.g., triethylamine) (2.0 mmol)

-

Anhydrous solvent (e.g., DMF or THF) (5 mL)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, copper(I) iodide, and triphenylphosphine.

-

Addition of Reagents: Add the anhydrous solvent and the amine base. Stir the mixture for 5-10 minutes at room temperature.

-

Substrate Addition: Add the halopyridine to the reaction mixture.

-

Alkyne Addition: Add the terminal alkyne dropwise via syringe.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically heated to a temperature between room temperature and 100 °C.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

II. Unveiling the Biological Potential: A Spectrum of Activities

Ethynylpyridine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic areas.

A. Anticancer Activity: Targeting the Engines of Malignancy

A significant body of research highlights the potent anticancer properties of pyridine derivatives, with the ethynyl moiety often enhancing this activity.[4][5] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected pyridine and thienopyridine derivatives against various cancer cell lines, providing a strong rationale for the investigation of their ethynylpyridine counterparts.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Cyanopyridone 5a | HepG2 (Liver) | 2.71 ± 0.15 | [4] |

| Cyanopyridone 5e | MCF-7 (Breast) | 1.39 ± 0.08 | [4] |

| Pyridothienopyrimidine 3a | HepG2 (Liver) | 1.17 | [2] |

| Pyridothienopyrimidine 5a | MCF-7 (Breast) | 2.79 | [2] |

| Pyridothienopyrimidine 9b | HepG2 (Liver) | 1.86 | [2] |

| Pyranopyridine 12 | HepG2 (Liver) | Potent | [5] |

| Pyranopyridine 14 | MCF-7 (Breast) | Potent | [5] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

Ethynylpyridine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the ethynylpyridine derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

B. Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyridine derivatives have shown considerable promise in this area, and the incorporation of an ethynyl group can modulate their antimicrobial spectrum and potency.[1][6]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridine and related heterocyclic derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Pyridothienopyrimidine 3a | S. aureus | 4 | [2] |

| Pyridothienopyrimidine 9b | E. coli | 4 | [2] |

| Pyridothienopyrimidine 9b | C. albicans | 4 | [2] |

| Pyridine Derivative 17d | S. aureus | 0.5 | [1] |

| Pyridine Derivative 17a | A. niger | 8 | [1] |

| Quinoxaline 2d | E. coli | 8 | [7] |

| Quinoxaline 3c | E. coli | 8 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Ethynylpyridine derivatives (dissolved in a suitable solvent)

-

96-well microtiter plates

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Perform serial two-fold dilutions of the ethynylpyridine derivatives in the broth medium in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

C. Neuroprotective and Anti-inflammatory Potential

Emerging evidence suggests that ethynylpyridine derivatives may possess neuroprotective and anti-inflammatory properties.[8][9] These activities are often linked to the modulation of inflammatory pathways and the protection of neuronal cells from oxidative stress and apoptosis.

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | IC₅₀ (µM) | Reference |

| Diapocynin | MPTP-induced neuroinflammation | Neuroprotective | [8] |

| 1,4-Dihydropyridine derivative | GSK-3β inhibition | Low micromolar | [9] |

| Evernic Acid | MPTP-induced neuroinflammation | Neuroprotective | [10] |

III. Deciphering the Mechanism of Action: A Look at Key Signaling Pathways

Understanding the molecular mechanisms by which ethynylpyridine derivatives exert their biological effects is crucial for their rational design and development. Kinase inhibition has emerged as a prominent mechanism of action for many pyridine-based compounds.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[11] Its aberrant activation is a hallmark of many cancers. Several pyridine derivatives have been shown to be potent EGFR inhibitors.

Caption: Simplified diagram of the EGFR signaling pathway and its inhibition by an ethynylpyridine derivative.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[12] Dysregulation of this pathway is frequently observed in cancer. Pyridine derivatives have been investigated as inhibitors of various components of this pathway.

IV. Conclusion and Future Directions

Novel ethynylpyridine derivatives represent a promising class of compounds with a diverse range of biological activities. Their synthetic accessibility via the robust Sonogashira coupling reaction, coupled with their potential to potently and selectively interact with key biological targets, makes them an exciting area of research for drug discovery. Future efforts should focus on expanding the chemical diversity of these derivatives, elucidating their structure-activity relationships, and conducting in-depth mechanistic studies to fully realize their therapeutic potential. This guide serves as a foundational resource to inspire and facilitate further exploration in this dynamic field.

V. References

-

El-Naggar, M., et al. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(1), 123. [Link]

-

Sun, W., et al. (2020). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][2][4][13]Thiadiazole Moiety. Molecules, 25(21), 5029. [Link]

-

Abdel-Aziz, M., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 734. [Link]

-

Pallàs, M., & Vázquez, S. (2025). New drug shows neuroprotective and anti-inflammatory effects in murine models of Alzheimer's. News-Medical.Net. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

-

Gouda, M. A., et al. (2019). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 24(22), 4198. [Link]

-

Fahmy, H. T. Y., et al. (2025). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Monatshefte für Chemie-Chemical Monthly, 156(8), 927-937. [Link]

-

Ghosh, A., et al. (2009). Anti-inflammatory and neuroprotective effects of an orally active apocynin derivative in pre-clinical models of Parkinson's disease. Journal of Neuroinflammation, 6(1), 1-16. [Link]

-

Abdel-Wahab, B. F., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198. [Link]

-

Tork, M. A., et al. (2023). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 28(21), 7338. [Link]

-

El-Sayed, N. M., et al. (2023). Design, Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47288-47306. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4341. [Link]

-

de la Torre, M. R., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Antioxidants, 9(10), 948. [Link]

-

Li, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2975. [Link]

-

Kumar, D., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ACS Omega. [Link]

-

Nasr, T., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 633. [Link]

-

Wang, Y., et al. (2022). Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Bioinorganic Chemistry and Applications, 2022. [Link]

-

de la Torre, M. R., et al. (2025). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

-

Salehi, B., et al. (2023). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Cancers, 15(23), 5599. [Link]

-

Sun, W., et al. (2020). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][2][4][13]Thiadiazole Moiety. ResearchGate. [Link]

-

Pallàs, M., & Vázquez, S. (2025). New drug shows neuroprotective and anti-inflammatory effects in murine models of Alzheimer's. News-Medical.Net. [Link]

-

Kumar, A., et al. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal, 16(4). [Link]

-

Liu, X., et al. (2014). Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. Biochimica et Biophysica Acta (BBA)-General Subjects, 1840(10), 3127-3135. [Link]

-

Kim, C., et al. (2021). Neuroprotective and Anti-Inflammatory Effects of Evernic Acid in an MPTP-Induced Parkinson's Disease Model. International Journal of Molecular Sciences, 22(19), 10496. [Link]

Sources

- 1. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory and neuroprotective effects of an orally active apocynin derivative in pre-clinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective and Anti-Inflammatory Effects of Evernic Acid in an MPTP-Induced Parkinson’s Disease Model [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Navigating the Synthesis and Handling of 2-Ethynylpyridin-4-amine Hydrochloride: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylpyridin-4-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its potential as a building block in the synthesis of novel therapeutic agents. The presence of the reactive ethynyl group and the pyridine core imparts unique chemical properties that are valuable for creating complex molecular architectures. However, these same structural features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This in-depth technical guide provides a comprehensive overview of the material safety data for this compound, drawing upon data from structurally related compounds to offer a robust framework for its safe handling, storage, and disposal. This document is intended to empower researchers to work confidently and safely with this compound by fostering a proactive safety culture rooted in scientific understanding.

Understanding the Hazard Profile: A Synthesis of Analogous Data

Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound (CAS No: 1357353-33-3)[1], a comprehensive risk assessment must be informed by the known hazards of its structural components: the pyridine ring, the amine substituent, and the ethynyl group.

1.1 The Pyridine Moiety: Toxicity and Flammability

Pyridine and its derivatives are known for their characteristic pungent odor and are generally considered hazardous.[2][3] They are often flammable liquids and their vapors can form explosive mixtures with air.[3][4] Pyridine compounds can be harmful if inhaled, swallowed, or absorbed through the skin, and may cause severe skin and eye irritation.[5] Chronic exposure to pyridine can lead to liver and kidney damage.[3]

1.2 The Aminopyridine Moiety: Acute Toxicity

Aminopyridines are a class of compounds known for their acute toxicity.[6] For instance, 4-aminopyridine is classified as fatal if swallowed and causes serious skin and eye irritation.[7] These compounds are readily absorbed through the skin and gastrointestinal tract and can act as potassium channel blockers, which can lead to neurological effects such as convulsions.[6]

1.3 The Ethynyl Group: Reactivity and Instability

The ethynyl group (a carbon-carbon triple bond) introduces a degree of reactivity and potential instability. Acetylenic compounds can be flammable and may form explosive mixtures with air over a wide range of concentrations.[8] Acetylene itself is thermodynamically unstable and can be sensitive to shock and pressure.[8] While the ethynyl group in this compound is part of a larger, more stable molecule, its reactivity should not be underestimated, particularly in the presence of certain metals, strong oxidizing agents, or under conditions of elevated temperature or pressure.

Table 1: Summary of Potential Hazards based on Structural Analogs

| Hazard Category | Potential Hazard | Basis of Assessment (Structural Analogs) |

| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or in contact with skin.[7][9] | Pyridine hydrochloride, 4-Aminopyridine |

| Skin Corrosion/Irritation | Causes skin irritation.[7][9] | Pyridine hydrochloride, 4-Aminopyridine |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[7][9] | Pyridine hydrochloride, 4-Aminopyridine |

| Respiratory Irritation | May cause respiratory irritation.[7][9] | Pyridine hydrochloride, 4-Aminopyridine |

| Flammability | Potentially flammable solid. Dust may form explosive mixtures with air. | Pyridine, Acetylenic compounds |

| Reactivity | May react violently with strong oxidizing agents.[4] | Pyridine, Acetylenic compounds |

Prudent Practices for Safe Handling and Use

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for minimizing risk when working with this compound.

2.1 Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[2]

-

Containment: For procedures with a higher risk of aerosol generation, the use of a glove box should be considered.

2.2 Personal Protective Equipment (PPE): Essential Barrier Protection

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

-

Hand Protection: Nitrile gloves are recommended for their resistance to pyridine-based compounds.[2] Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

Diagram 1: Hierarchy of Controls for Safe Handling

Caption: A diagram illustrating the hierarchy of safety controls.

2.3 Hygiene Practices

-

Do not eat, drink, or smoke in laboratory areas.[4]

-

Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[10]

-

Contaminated work clothing should be removed and laundered separately before reuse.[10]

Storage and Disposal: Ensuring Long-Term Safety

3.1 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10]

-

Keep away from heat, sparks, and open flames.[3]

-

Store separately from incompatible materials, particularly strong oxidizing agents.[4]

-

Given that pyridine hydrochloride is hygroscopic (absorbs moisture from the air), it is prudent to assume this compound may also be hygroscopic and should be protected from moisture.[9]

3.2 Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.[5]

-

This compound should be treated as hazardous waste and disposed of through a licensed waste disposal company.[3]

-

Do not allow the material to enter drains or waterways.

Emergency Procedures: Preparedness and Response

4.1 First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[9] Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water while removing all contaminated clothing.[9] Seek medical attention if irritation develops or persists.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]

-

Ingestion: If swallowed, rinse mouth with water.[9] Do NOT induce vomiting.[5] Seek immediate medical attention.

4.2 Spill Response

-

Small Spills: In the event of a small spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal.[4]

-

Large Spills: For large spills, evacuate the area immediately and contact emergency services.

Experimental Protocols: A Step-by-Step Guide to Safe Weighing and Dissolution

Objective: To safely weigh and prepare a stock solution of this compound.

Materials:

-

This compound

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask with a stopper

-

Appropriate solvent (e.g., DMSO, water)

-

Vortex mixer or sonicator

Procedure:

-

Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles). Ensure the chemical fume hood is on and functioning correctly.

-

Weighing:

-

Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.

-

Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.

-

Record the exact weight.

-

-

Dissolution:

-

Carefully transfer the weighed solid into a clean, appropriately sized volumetric flask.

-

Add a portion of the desired solvent to the flask, ensuring not to fill it to the mark.

-

Stopper the flask and gently swirl or vortex until the solid is completely dissolved. Sonication may be used if necessary.

-

Once dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Invert the flask several times to ensure a homogenous solution.

-

-

Cleanup:

-

Clean the spatula and any other contaminated surfaces.

-

Dispose of the weighing paper and any other contaminated disposable materials in the appropriate hazardous waste container.

-

Diagram 2: Workflow for Safe Weighing and Dissolution

Caption: A step-by-step workflow for the safe preparation of solutions.

Conclusion

While this compound holds promise as a versatile building block in drug discovery, its safe handling is paramount. By understanding the potential hazards associated with its constituent chemical motifs and adhering to the rigorous safety protocols outlined in this guide, researchers can mitigate risks and foster a secure laboratory environment. A proactive approach to safety, grounded in a thorough understanding of chemical properties, is the cornerstone of responsible scientific innovation.

References

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

New Jersey Department of Health. Hazard Summary: Pyridine. Retrieved from [Link]

-

Scribd. Pyridine Safety Data Sheet Summary. Retrieved from [Link]

-

National Research Council. LCSS: Acetylene. Retrieved from [Link]

-

Thermo Fisher Scientific. Safety Data Sheet: Pyridine, hydrochloride. Retrieved from [Link]

-

University of California. Acetylene - Standard Operating Procedure. Retrieved from [Link]

-

Polar Cryogenics. (2015, May 1). Safety Data Sheet: Acetylene. Retrieved from [Link]

-

ChemUniverse. This compound [Q02492]. Retrieved from [Link]

-

Chemistry For Everyone. (2025, July 27). How Do You Safely Store Acetylene? [Video]. YouTube. Retrieved from [Link]

-

HSSE World. (2021, July 11). Safe Handling of Acetylene Gas. Retrieved from [Link]

-

CDMS.net. (2017, September 5). 2,4-D Amine 4 Safety Data Sheet. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Aminopyridines. Retrieved from [Link]

Sources

- 1. This compound [Q02492] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 3. scribd.com [scribd.com]

- 4. nj.gov [nj.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. epa.gov [epa.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. LCSS: ACETYLENE [web.stanford.edu]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to 2-Ethynylpyridin-4-amine Hydrochloride: Commercial Availability, Purity Assessment, and Quality Control

Introduction

2-Ethynylpyridin-4-amine hydrochloride is a substituted pyridine derivative of increasing interest within the pharmaceutical and materials science sectors. Its bifunctional nature, featuring a reactive ethynyl group and a nucleophilic amine on a pyridine scaffold, makes it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic protocols.

Given its role as a critical starting material, the procurement of this compound of verifiable and consistent purity is paramount. The presence of impurities can have profound consequences on the outcome of subsequent reactions, affecting reaction kinetics, yield, and the purity of the final product. This guide provides an in-depth overview of the commercial landscape for this compound and a technical discussion of the analytical methodologies required to rigorously assess its purity and ensure its suitability for research and development applications.

Commercial Suppliers and Typical Specifications

This compound is available from a range of chemical suppliers specializing in research chemicals and building blocks for drug discovery. The compound is typically offered in research quantities, from milligrams to several grams.

| Supplier | Product Number | Stated Purity | CAS Number |

| ChemUniverse | Q02492 | 95% | 1357353-33-3 |

| BLD Pharm | 1686158-90-6 | Varies (documentation available) | 1686158-90-6 |

| Various (via ChemicalBook) | N/A | Typically ≥96% | 352530-29-1 (related) |

It is important to note that the CAS number may vary between the free base and the hydrochloride salt, or between different suppliers. Researchers should always verify the specific form of the compound being purchased. The stated purity from suppliers generally ranges from 95% to over 97%. However, as a best practice, independent verification of purity is strongly recommended upon receipt of the material.

Procurement and Quality Validation Workflow

A systematic approach to procuring and validating the quality of this compound is essential. The following workflow outlines the key steps from supplier selection to batch acceptance.

Caption: Workflow for procurement and quality validation.

Purity Assessment: A Multi-faceted Analytical Approach

The comprehensive assessment of this compound's purity relies on a combination of chromatographic and spectroscopic techniques. Each method provides distinct and complementary information regarding the identity, purity, and impurity profile of the compound.

The Certificate of Analysis (CoA)

The first point of reference for the purity of a commercial chemical is the Certificate of Analysis (CoA) provided by the supplier. A comprehensive CoA should include:

-

Identifier Information: Compound name, CAS number, batch/lot number.

-

Physical Properties: Appearance, melting point.

-

Analytical Data: Results from purity analysis (e.g., HPLC, NMR) and confirmation of structure. An example CoA for a related amine hydrochloride typically shows purity determined by HPLC and confirmation of structure by 1H NMR[1].

While the CoA is a valuable document, it represents the supplier's analysis of a specific batch. Independent verification is crucial for rigorous scientific and developmental work.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the purity of non-volatile organic compounds. For aminopyridine derivatives, reversed-phase HPLC (RP-HPLC) is typically employed.

Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (commonly C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. The chromophoric pyridine ring allows for sensitive detection using a UV detector.

Typical HPLC Method Parameters for Aminopyridine Analysis:

-

Column: C18, e.g., 4.6 x 150 mm, with a particle size of 2.7 to 5 µm[2].

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol[2][3][4].

-

Detection: UV detection at a wavelength where the pyridine ring absorbs strongly, typically around 254 nm or 280 nm[3][4].

-

Column Temperature: Controlled at a specific temperature, for instance, 35°C, to ensure reproducibility[3][4].

Experimental Protocol: HPLC Purity Assay

-

Preparation of Solutions:

-

Diluent: A mixture of the mobile phase components, for example, 50:50 acetonitrile/water.

-

Reference Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a known concentration (e.g., 0.1 mg/mL).

-

Sample Solution: Prepare the sample to be tested at the same concentration as the reference standard.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

The identity of the main peak is confirmed by comparing its retention time with that of the reference standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Principle: NMR can confirm the identity of this compound by verifying the presence of the expected proton and carbon signals. It can also detect impurities if their signals are resolved from those of the main compound and are present above the detection limit of the instrument (typically >0.1%).

Expected ¹H NMR Spectral Features for this compound:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the pyridine ring.

-

Ethynyl Proton: A characteristic singlet for the acetylenic proton.

-

Amine Protons: A broad signal for the amine protons, which may exchange with residual water in the NMR solvent.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis:

-

Assign the signals to the corresponding protons and carbons in the molecule.

-

Integrate the peaks in the ¹H NMR spectrum to confirm the relative number of protons.

-

Examine the spectrum for any unexpected signals that may indicate the presence of impurities.

-

Flowchart of Analytical Methods for Purity Determination

Caption: Analytical workflow for purity and identity confirmation.

A Note on Synthesis and Purification